1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a complex organic compound characterized by a benzodiazole core and a piperidine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. It has been studied for its interactions with various molecular targets, particularly in the context of neurological disorders and other therapeutic areas.
The compound can be synthesized through various chemical methods, with specific pathways detailed in scientific literature. It is also available from chemical suppliers for research purposes.
This compound falls under the category of benzodiazole derivatives, which are known for their diverse pharmacological properties. It is classified as a potential therapeutic agent due to its interactions with neurotransmitter systems and other biological pathways.
The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves several steps, including the formation of key intermediates. One common synthetic route is based on the Leimgruber-Batcho indole synthesis, which utilizes starting materials such as 2-(2,2-dimethoxyethyl)benzenamine and 1-(2-pyridinylmethyl)-4-piperidinone camphor sulfonate.
The synthesis generally requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Advanced techniques such as continuous flow reactors may be employed in industrial settings to optimize production efficiency.
The molecular formula of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is , with a molecular weight of approximately 217.27 g/mol. The structure features a piperidine ring fused to a benzodiazole moiety, contributing to its unique chemical properties.
The compound's structural representation can be expressed using SMILES notation: O=C1Nc2ccccc2N1C3CCNCC3
, which provides insight into its arrangement of atoms and functional groups.
The compound can participate in various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Reactions involving this compound often require specific catalysts or reagents to facilitate transformation while maintaining yield and selectivity. For example, coupling reactions may utilize activating agents such as hydroxybenzotriazole or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate.
The mechanism of action for 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific biological targets such as neurotransmitter receptors and enzymes involved in signal transduction pathways. These interactions can modulate various physiological processes, potentially leading to therapeutic effects in treating conditions like anxiety or depression.
The compound typically appears as a solid at room temperature and may exhibit solubility in organic solvents. Its melting point and specific solubility characteristics are crucial for practical applications in laboratory settings.
Chemical stability is an important consideration; the compound should be stored under controlled conditions to prevent degradation. Its reactivity profile allows for further derivatization, making it suitable for research into new therapeutic agents.
1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has several applications in scientific research:
This compound represents a valuable asset in the ongoing search for effective treatments within pharmaceutical research.
1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a heterocyclic organic compound featuring a benzimidazolone core fused to a piperidine scaffold. Its molecular formula is C₁₂H₁₆ClN₃O, with a molecular weight of 254 Da [1] [6]. The structure consists of a 2,3-dihydrobenzimidazol-2-one moiety, where the nitrogen at position 1 is substituted by a piperidin-4-yl group. The hydrochloride salt enhances solubility and stability, with storage recommendations at 2–8°C [1] [10].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride |
CAS Registry Number | 6961-12-2 |
Molecular Formula | C₁₂H₁₆ClN₃O |
InChI Key | PQQACCWSEYIFQR-UHFFFAOYSA-N |
Synonyms | AABH9A95429F; AA Blocks-30797; EVT-2596188 (analog) |
The piperidine ring adopts a chair conformation, allowing optimal positioning for intermolecular interactions. The benzimidazolone component contributes aromaticity and hydrogen-bonding capabilities (N–H and C=O groups), which are critical for biological recognition [1] [6].
This scaffold emerged as a key pharmacophore in the early 2020s during efforts to target inflammasome complexes. Its significance grew when researchers hybridized it with the acrylic acid derivative INF39 to design novel NLRP3 inflammasome inhibitors [2] [5]. The unsubstituted piperidinyl-benzimidazolone (CAS 6961-12-2) became commercially available as a synthetic building block, enabling rapid derivatization. Key modifications included:
Table 2: Historical Development Timeline
Year | Development Milestone | Significance |
---|---|---|
2021 | Hybridization with INF39 acrylate scaffold [5] | Created first covalent NLRP3 inhibitors bearing benzimidazolone |
2021 | Synthesis of non-covalent derivatives (e.g., 9, 13, 18) [5] | Improved selectivity and reduced off-target effects |
2021 | Commercial availability (≥95% purity) [6] | Accelerated structure-activity relationship studies |
This compound class inhibits the NLRP3 inflammasome, a multiprotein complex driving inflammation in diseases like arthritis, Alzheimer’s, and atherosclerosis [2] [5]. The 1-(piperidin-4-yl)-benzimidazol-2-one core binds the NLRP3 NACHT domain, attenuating ATP hydrolysis and oligomerization. Key research findings include:
Mechanistic Insights
Structure-Activity Relationship (SAR) Highlights
Table 3: Key Research Findings for NLRP3 Inhibitors
Compound | Structural Feature | IL-1β Inhibition (%) | ATPase Inhibition |
---|---|---|---|
9 | p-Chlorophenylacetamide | 92% at 10 μM | >70% at 10 μM |
13 | β-Alanine spacer | 85% at 10 μM | >65% at 10 μM |
18 | Optimized hydrophobic group | 98% at 1 μM | >80% at 5 μM |
The scaffold’s versatility enables both covalent (acrylamide hybrids) and non-covalent inhibitors, positioning it as a pivotal chemotype for anti-inflammatory drug discovery [2] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9